molecular formula C22H18ClNO4 B4007953 2-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-chlorobenzoate

2-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-chlorobenzoate

Cat. No.: B4007953
M. Wt: 395.8 g/mol
InChI Key: BQDXZOXJIOWXJJ-UHFFFAOYSA-N
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Description

2-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-chlorobenzoate is a useful research compound. Its molecular formula is C22H18ClNO4 and its molecular weight is 395.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.0924357 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phthalates and Human Health

Phthalates, chemically related to the compound through their complex molecular structures and applications, are used extensively in consumer products, medical devices, and as solvents in personal care products. Their widespread usage has prompted extensive health-related studies, focusing on their metabolism and potential health effects in human populations (Hauser & Calafat, 2005).

Antimicrobial Applications

Research on derivatives of structurally similar compounds has demonstrated their potential as antimicrobial agents. For example, certain chlorobenzothiazol derivatives have shown moderate to excellent activity against various bacterial and fungal strains (B'Bhatt & Sharma, 2017).

Organic Synthesis

The compound's structural framework suggests its utility in organic synthesis, particularly in creating novel organic molecules with potential applications in materials science and pharmaceuticals. For instance, Barton-McCombie deoxygenation and one-pot synthesis methods are valuable techniques for constructing complex organic molecules, indicating the compound's relevance in synthetic organic chemistry (Tormo & Fu, 2003); (Khan & White, 2012).

Environmental and Green Chemistry

The pursuit of environmentally friendly chemical synthesis and the study of the environmental impact of chemical compounds are crucial. For instance, the synthesis of paracetamol analogues highlights the importance of green chemistry approaches in drug design and discovery (Reddy et al., 2014).

Corrosion Inhibition

Pyrazole derivatives have been explored for their corrosion inhibition properties on mild steel in hydrochloric acid solution, demonstrating the potential industrial applications of similar compounds in protecting metals from corrosion (Yadav et al., 2015).

Properties

IUPAC Name

[2-(5-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO4/c1-13-10-11-14-16(12-13)21(26)24(20(14)25)18-8-4-5-9-19(18)28-22(27)15-6-2-3-7-17(15)23/h2-10,14,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDXZOXJIOWXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3OC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
2-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-chlorobenzoate
Reactant of Route 3
Reactant of Route 3
2-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-chlorobenzoate
Reactant of Route 4
2-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-chlorobenzoate
Reactant of Route 5
2-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-chlorobenzoate
Reactant of Route 6
Reactant of Route 6
2-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-chlorobenzoate

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